molecular formula C18H16FN3O2S B2908321 N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034268-15-8

N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2908321
CAS RN: 2034268-15-8
M. Wt: 357.4
InChI Key: MOAYFSWYYUYJLN-UHFFFAOYSA-N
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Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide” is likely to be an organic compound containing a bipyridine moiety, a fluorophenyl group, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic peaks of the bipyridine, fluorophenyl, and methanesulfonamide moieties in spectroscopic analyses .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-rich nitrogen atoms in the bipyridine moiety, the electron-withdrawing fluorine atom on the phenyl ring, and the potential for nucleophilic substitution at the sulfur atom in the methanesulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bipyridine moiety could confer planarity and conjugation, the fluorophenyl group could introduce polarity, and the methanesulfonamide could contribute to hydrogen bonding .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research could focus on synthesizing this compound and characterizing its properties, investigating its reactivity, and exploring potential applications based on its structure .

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-17-6-2-1-4-16(17)13-25(23,24)22-11-14-7-9-21-18(10-14)15-5-3-8-20-12-15/h1-10,12,22H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAYFSWYYUYJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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